molecular formula C9H8BrN3O B8334949 2-Amino-6-bromoindole-3-carboxamide

2-Amino-6-bromoindole-3-carboxamide

Cat. No. B8334949
M. Wt: 254.08 g/mol
InChI Key: WYCFJOJWTSWEIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-6-bromoindole-3-carboxamide is a useful research compound. Its molecular formula is C9H8BrN3O and its molecular weight is 254.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-6-bromoindole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-6-bromoindole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Amino-6-bromoindole-3-carboxamide

Molecular Formula

C9H8BrN3O

Molecular Weight

254.08 g/mol

IUPAC Name

2-amino-6-bromo-1H-indole-3-carboxamide

InChI

InChI=1S/C9H8BrN3O/c10-4-1-2-5-6(3-4)13-8(11)7(5)9(12)14/h1-3,13H,11H2,(H2,12,14)

InChI Key

WYCFJOJWTSWEIK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)NC(=C2C(=O)N)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-(4-Bromo-2-nitrophenyl)-2-cyanoacetamide (Reference compound 1-1, 0.60 g, 2.1 mmol) was dissolved in acetic acid (7.0 mL) and toluene (3.5 mL), and the whole was stirred at 90° C. Zinc powder (0.97 g, 15 mmol) was added portionwise to the solution while keeping at 90° C., and then the reaction mixture was stirred at room temperature for 45 minutes. Ice-water (30 mL) was added to the reaction mixture, and the whole was extracted with ethyl acetate (30 mL). The organic layer was washed with brine (30 mL), and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure, and the residue was purified by silica gel column chromatography to give the mixture of the title reference compound (0.17 g) as a brown solid (yield 32%).
Name
2-(4-Bromo-2-nitrophenyl)-2-cyanoacetamide
Quantity
0.6 g
Type
reactant
Reaction Step One
Name
compound 1-1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
[Compound]
Name
Ice water
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
3.5 mL
Type
solvent
Reaction Step Three
Name
Quantity
0.97 g
Type
catalyst
Reaction Step Four
Yield
32%

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